Scaffold Hopping Confers Enhanced Activity Against Isoniazid-Resistant Tuberculosis
In a scaffold hopping study, incorporating an imidazo[1,2-a]pyridine-3-carboxy moiety into amino acid hydrazides resulted in enhanced antibacterial activity specifically against isoniazid mono-resistant Mycobacterium tuberculosis relative to wild-type Mtb, a profile not observed with the parent scaffold [1].
| Evidence Dimension | Antibacterial activity against drug-resistant Mtb strains |
|---|---|
| Target Compound Data | Imidazo[1,2-a]pyridine-3-carboxy moiety enhanced activity against isoniazid mono-resistant Mtb relative to wild-type Mtb |
| Comparator Or Baseline | Parent scaffold (non-imidazo[1,2-a]pyridine amino acid hydrazide) |
| Quantified Difference | Qualitative enhancement against drug-resistant strain; activity profile shift |
| Conditions | In vitro antibacterial assay against three Mtb strains: wild-type, isoniazid-resistant, and rifampicin-resistant |
Why This Matters
This specific activity profile against drug-resistant TB strains justifies prioritizing this scaffold over alternatives lacking such targeted resistance-overcoming properties.
- [1] Brown AK, Aljohani AKB, Alsalem FMA, et al. Identification of Substituted Amino Acid Hydrazides as Novel Anti-Tubercular Agents, Using a Scaffold Hopping Approach. Molecules. 2020;25(10):2387. View Source
